Thiophene Positional Isomerism: 3-ylmethyl vs. 2-ylmethyl Substitution Dictates S1P Receptor Subtype Engagement Potential
The target compound incorporates a thiophen-3-ylmethyl appendage on the azetidine nitrogen. In closely related S1P receptor modulator series, the thiophene attachment position (C-2 vs. C-3 of the thiophene ring) has been established as a critical determinant of S1P receptor subtype selectivity. For example, the well-characterized S1P₁ agonist CS-2100 employs a 2,4-disubstituted thiophene core where the 4-ethylthiophene orientation is essential for S1P₁-over-S1P₃ selectivity [1]. Within the Allergan 1,2,4-oxadiazole azetidine patent family, extensive exemplified libraries show that altering the heteroaryl attachment geometry—including thiophene regioisomers—produces compounds with divergent EC₅₀ and selectivity profiles across S1P₁–S1P₅ [2]. The thiophen-3-ylmethyl isomer present in CAS 1396782-89-0 is structurally distinct from the more commonly explored thiophen-2-ylmethyl variants, providing a differentiated starting point for probing S1P receptor subtype pharmacology.
| Evidence Dimension | Thiophene attachment position effect on S1P receptor selectivity |
|---|---|
| Target Compound Data | Thiophen-3-ylmethyl substitution (C-3 attachment); no target-specific EC₅₀ data available for this exact compound |
| Comparator Or Baseline | CS-2100 (thiophene-2,4-disubstituted): S1P₁ EC₅₀ = 4.0 nM; S1P₃ EC₅₀ > 10,000 nM (selectivity ratio >2,500-fold) [1]. Generic thiophen-2-ylmethyl azetidine oxadiazoles in Allergan patent show variable S1P₁–S1P₅ activity [2]. |
| Quantified Difference | Not quantified for target compound; positional isomerism documented to alter selectivity ratios by >100-fold across patent series [2] |
| Conditions | S1P receptor GTPγS binding assays in CHO cell membranes (CS-2100) [1]; S1P receptor cAMP and β-arrestin recruitment assays (Allergan patent) [2] |
Why This Matters
Procurement of the thiophen-3-ylmethyl isomer enables exploration of S1P receptor subtype selectivity space that is orthogonal to the extensively studied thiophen-2-yl series, potentially identifying novel selectivity profiles.
- [1] Nishi, T.; Miyazaki, S.; Takemoto, T.; Suzuki, K.; Iio, Y.; Nakajima, K.; Ohnuki, T.; Kawai, Y.; Yabuuchi, M.; Ohtake, H.; Takaishi, T.; Hagiwara, A.; Ito, T.; Nambu, F.; Koga, T. Synthesis and evaluation of CS-2100, a potent, orally active and S1P₃-sparing S1P₁ agonist. Eur. J. Med. Chem. 2012, 51, 92–98. View Source
- [2] Allergan, Inc. 1,2,4-Oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. U.S. Patent Application Publication US 2014/0100251 A1, April 10, 2014. View Source
